4-Phthalimidocyclohexanone
Overview
Description
4-Phthalimidocyclohexanone, also known as 2-(4-oxocyclohexyl)isoindoline-1,3-dione, is a versatile organic compound with the molecular formula C14H13NO3. It is characterized by a phthalimide group attached to a cyclohexanone ring. This compound is notable for its applications in various fields, including pharmaceuticals and environmental research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phthalimidocyclohexanone typically involves the reaction of phthalic anhydride with cyclohexanone in the presence of a suitable catalyst. One common method includes heating phthalic anhydride with cyclohexanone in the presence of ammonium acetate, which facilitates the formation of the phthalimide ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phthalimidocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phthalimides.
Scientific Research Applications
4-Phthalimidocyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phthalimidocyclohexanone involves its interaction with specific molecular targets. In the case of its role as an impurity in Pramipexol, it interacts with dopamine receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
Phthalimide: A structurally related compound with similar reactivity.
Cyclohexanone: Shares the cyclohexanone ring but lacks the phthalimide group.
N-(4-Oxocyclohexyl) Phthalimide: An impurity of Pramipexol, similar in structure and function.
Uniqueness: 4-Phthalimidocyclohexanone is unique due to its combined phthalimide and cyclohexanone functionalities, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(4-oxocyclohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJQPNLEZZILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475523 | |
Record name | 4-Phthalimidocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104618-32-8 | |
Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phthalimidocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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